molecular formula C13H12FN3O4S B2625793 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide CAS No. 2034242-63-0

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide

Cat. No.: B2625793
CAS No.: 2034242-63-0
M. Wt: 325.31
InChI Key: IZUFDQLXUPEQAM-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a sophisticated chemical probe of significant interest in medicinal chemistry and kinase research. This compound is structurally characterized by a benzothiadiazole dioxide core, a privileged scaffold known to exhibit diverse biological activities. The molecule is designed as a potential kinase inhibitor, with the furan-3-carboxamide moiety serving as a key pharmacophore for targeting the ATP-binding site of specific protein kinases. Research into this compound and its analogs focuses on its utility in studying intracellular signaling pathways, particularly those driven by serine/threonine or tyrosine kinases. Its mechanism of action is hypothesized to involve competitive binding at the kinase domain, thereby modulating phosphorylation events and downstream cellular processes such as proliferation, differentiation, and apoptosis. This makes it a valuable tool for investigating oncogenic signaling, inflammatory diseases, and neurological disorders in preclinical models. The specific substitution pattern, including the fluorine atom and methyl groups, is engineered to optimize binding affinity, selectivity, and metabolic stability, making it a critical compound for structure-activity relationship (SAR) studies aimed at developing novel therapeutics. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O4S/c1-16-11-5-9(14)10(6-12(11)17(2)22(16,19)20)15-13(18)8-3-4-21-7-8/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUFDQLXUPEQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3=COC=C3)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)furan-3-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Its biological activity has garnered attention due to its potential therapeutic applications in various fields, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound features a complex structure that can be represented as follows:

PropertyValue
Molecular Formula C12H10F N3O4S
Molecular Weight 295.29 g/mol
IUPAC Name This compound

The presence of the fluorine atom and the dioxido group contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of synthesized thiadiazole derivatives against breast and lung cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.5 μM for specific derivatives) . This suggests that this compound may also possess similar activity.

Antimicrobial Activity

Thiadiazole derivatives have shown promise as antimicrobial agents . In vitro studies reported that compounds with similar structures exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole AStaphylococcus aureus32 µg/mL
Thiadiazole BEscherichia coli16 µg/mL
N-(6-fluoro...)Staphylococcus aureusPending Results

The mechanism by which N-(6-fluoro...) exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the inhibition of specific enzymes involved in cellular proliferation and survival pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Core Heterocycles: The target’s benzo[c][1,2,5]thiadiazole core differs from the benzofuran in and the thiadiazole in . Thiadiazole derivatives are known for antimicrobial and antitumor activities , while benzofurans are explored for antiviral applications .

Substituent Effects: The 6-fluoro group may enhance metabolic stability and binding affinity via electron-withdrawing effects, similar to fluorinated agrochemicals like diflubenzuron .

Carboxamide Linkage: The furan-3-carboxamide moiety is shared with compound 22a (), which exhibits trypanocidal activity. This suggests the target may interact with similar biological targets, such as enzymes or receptors requiring planar heterocyclic recognition.

Physicochemical and Spectral Properties

While spectral data (IR, NMR, HRMS) for the target compound are unavailable, comparisons can be inferred:

  • Melting Point : The target’s sulfone and fluorine substituents may elevate its melting point compared to compound 22a (mp 297°C for a nitro-furan derivative) .
  • NMR Shifts : The 6-fluoro substituent would deshield nearby protons, producing distinct ¹H NMR signals (~δ 7.5–8.5 ppm for aromatic protons). The sulfone’s electronegativity would further influence adjacent carbon chemical shifts in ¹³C NMR .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound with high purity?

The synthesis involves multi-step reactions starting from functionalized benzothiadiazole precursors. Key steps include halogenation (fluorine introduction), sulfonation (dioxido group formation), and carboxamide coupling. Reaction conditions (e.g., inert atmosphere, temperature control) and reagent stoichiometry must be optimized to minimize side products. Purity is confirmed via HPLC (>95%) and structural validation via 1H^1H-/13C^{13}C-NMR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton/carbon environments, confirming substituent positions (e.g., fluorine at C6, dimethyl groups on the benzothiadiazole ring) .
  • IR Spectroscopy : Validates functional groups (e.g., sulfonyl S=O stretches at ~1350 cm1^{-1}, carboxamide C=O at ~1650 cm1^{-1}) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, providing bond-length/angle data and confirming stereochemistry .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC and mass spectrometry detect degradation products. The sulfonyl and carboxamide groups are prone to hydrolysis, necessitating anhydrous storage .

Advanced Research Questions

Q. How can contradictory reports on benzothiadiazole derivatives’ biological activities be systematically addressed?

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. Strategies include:

  • Comparative SAR Studies : Synthesize analogs with controlled modifications (e.g., replacing fluorine with chlorine) to isolate activity drivers .
  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., known FAAH inhibitors) to normalize data .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action as a FAAH inhibitor?

  • Enzyme Inhibition Assays : Measure IC50_{50} values using recombinant FAAH and fluorogenic substrates (e.g., arachidonoyl aminocoumarin) .
  • Molecular Docking : Use GROMACS or AutoDock to model interactions between the compound’s sulfonyl group and FAAH’s catalytic serine residue .
  • In Vivo Pharmacokinetics : Track metabolite formation (e.g., via LC-MS) to assess bioavailability and brain penetration .

Q. How can reaction yields be improved during the carboxamide coupling step?

  • Coupling Reagents : Replace traditional EDCl/HOBt with PyBOP, which reduces racemization and improves efficiency .
  • Solvent Optimization : Use DMF instead of THF to enhance solubility of intermediates .
  • Ultrasound Assistance : Reduces reaction time by 50% and increases yield by 15–20% via cavitation-enhanced mixing .

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